molecular formula C17H19BrO3 B12775445 4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one CAS No. 86560-18-1

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one

Cat. No.: B12775445
CAS No.: 86560-18-1
M. Wt: 351.2 g/mol
InChI Key: JUQGHCALPJHCNK-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a chemical compound offered for research and development purposes. Compounds featuring the 1-oxaspiro[4.5]decane core structure are of significant interest in medicinal chemistry and organic synthesis due to their complex, three-dimensional architecture . The spirocyclic scaffold is a privileged structure in drug discovery, as it is present in various bioactive molecules and natural products . For instance, structurally related spirocyclic frameworks are frequently explored in the search for new therapeutic agents, such as treatments for infectious diseases . The specific bromophenyl and hydroxymethyl substituents on this molecule make it a valuable intermediate for further chemical modifications, including the synthesis of more complex derivatives for biological evaluation. Researchers can utilize this compound to explore structure-activity relationships, develop novel synthetic methodologies, or investigate new mechanisms of action. This product is strictly for research use in a laboratory environment and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Properties

CAS No.

86560-18-1

Molecular Formula

C17H19BrO3

Molecular Weight

351.2 g/mol

IUPAC Name

4-[(4-bromophenyl)-hydroxymethyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C17H19BrO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8,15,19H,2-4,9-10H2,1H3

InChI Key

JUQGHCALPJHCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)OC1=O)C(C3=CC=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • A spirocyclic ketone precursor bearing the 3-methyl-1-oxaspiro(4.5)dec-3-en-2-one core.
  • 4-Bromobenzaldehyde or 4-bromobenzyl halide as the source of the 4-bromophenyl moiety.
  • Reducing agents such as sodium borohydride or diisobutylaluminium hydride (DIBAL) for selective reduction steps.

Synthetic Steps

Step Description Reagents/Conditions Outcome
1 Formation of spirocyclic ketone intermediate Cyclization of appropriate diol or epoxide precursor under basic conditions (e.g., NaH in THF) Spirocyclic oxetane core with 3-methyl substitution
2 Introduction of 4-bromophenyl substituent Nucleophilic addition of 4-bromobenzaldehyde to the ketone or related intermediate Formation of hydroxymethyl linkage at C4 position
3 Stereoselective reduction Use of NaBH4 or DIBAL to reduce aldehyde to alcohol Formation of 4-((4-bromophenyl)hydroxymethyl) substituent
4 Purification Column chromatography or recrystallization Isolation of pure target compound

Research Findings and Data Analysis

Yield and Purity

  • Reported yields for similar spirocyclic oxetane syntheses range from 60% to 85% depending on the substrate and conditions.
  • Diastereomeric purity can be influenced by the choice of reducing agent and temperature control during the reduction step.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the spirocyclic structure and substitution pattern.
  • Infrared (IR) spectroscopy shows characteristic oxetane ring vibrations and hydroxyl group absorptions.
  • Mass spectrometry (MS) confirms molecular weight consistent with C17H19BrO3.

Stability and Reactivity

  • The spirocyclic oxetane ring is generally stable under neutral and mildly basic conditions.
  • The hydroxymethyl substituent provides a handle for further functionalization or conjugation in medicinal chemistry applications.

Summary Table of Preparation Method

Aspect Details
Core Structure Formation Intramolecular cyclization of diol or epoxide precursor using NaH or KOtBu in THF or MeOH
Bromophenyl Introduction Nucleophilic addition of 4-bromobenzaldehyde to ketone intermediate
Reduction NaBH4 or DIBAL for selective aldehyde to alcohol conversion
Purification Column chromatography or recrystallization
Typical Yield 60–85%
Key Challenges Stereochemical control, avoiding debromination, managing diastereomer formation

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Name LogP PSA (Ų) Melting Point (°C) Solubility (mg/mL)
Target Compound 3.44 46.53 Not reported Not reported
4-[(6-Chloro-3-pyridyl)methoxy]-... ~4.1* ~65.3* 113–115 (crystal) Low (non-polar media)
Spirotetramat 3.5 66.4 142–144 0.03 (water)
4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-... ~2.8* 61.6 Not reported Moderate (DMSO)

*Estimated using computational tools (e.g., ChemAxon).

Insights :

  • The target compound’s LogP (3.44) suggests balanced lipophilicity, suitable for both aqueous and lipid environments .
  • Spirotetramat ’s higher PSA (66.4 Ų ) correlates with its lower water solubility, a limitation addressed by formulation additives in pesticidal applications .
  • Chlorinated analogs (e.g., 4-[(6-Chloro-3-pyridyl)methoxy]-...) exhibit elevated LogP values (~4.1), favoring non-polar environments like lipid membranes .

Key Findings :

  • Spirotetramat ’s efficacy against aphids and whiteflies is attributed to its systemic translocation in plants and long-lasting residual activity .
  • Chlorinated derivatives (e.g., 4-[(6-Chloro-3-pyridyl)methoxy]-...) show broad-spectrum antimicrobial activity , with MIC values ≤1 µg/mL against Staphylococcus aureus .
  • The target compound’s bromophenyl group may enhance binding to aryl hydrocarbon receptors, a pathway explored in anti-inflammatory drug design .

Crystallographic and Hydrogen-Bonding Profiles

Table 3: Crystallographic Data

Compound Name Crystal System Hydrogen Bonds (D–H···A) Intermolecular Interactions References
Target Compound Not reported Not reported Likely C–H···O based on analog data
4-Benzyloxy-3-(2,4-dichlorophenyl)-... Triclinic (P1) C2–H2A···O2 (3.48 Å) π-π stacking (dichlorophenyl rings)
4-[(6-Chloro-3-pyridyl)methoxy]-... Monoclinic C–H···O (3.21 Å) van der Waals-dominated packing

Structural Implications :

  • π-π stacking in dichlorophenyl analogs enhances crystal stability, critical for formulation shelf-life .
  • Hydrogen-bonding networks (e.g., C–H···O) in benzyloxy derivatives improve solubility in polar solvents .

Q & A

Q. How can isotopic labeling (²H, ¹³C) trace metabolic pathways in vivo?

  • Methodology : Synthesize deuterated analogs at the hydroxymethyl group (CD₂OD as reagent). Administer to rodent models and analyze metabolites via LC-HRMS. Identify phase I/II metabolites (e.g., glucuronides) using Mass Frontier software .

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